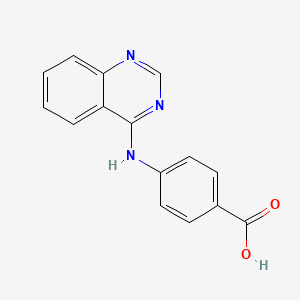![molecular formula C21H15ClN2O7S B2930535 Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate CAS No. 431977-37-6](/img/structure/B2930535.png)
Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is known for its diverse biological activities and chemical reactivity. The presence of functional groups such as chloro, nitro, and sulfonamido further enhances its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Naphthofuran Formation: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable electrophile.
Functional Group Introduction: The introduction of the 4-chloro-3-nitrobenzenesulfonamido group can be achieved through a series of substitution reactions. For instance, a chlorination reaction followed by nitration and sulfonamidation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamido group can mimic natural substrates of enzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(4-bromo-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Methyl 5-(4-chloro-3-aminobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-ethylnaphtho[1,2-B]furan-3-carboxylate
Uniqueness
Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, and sulfonamido groups in the naphthofuran core makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O7S/c1-11-19(21(25)30-2)15-10-17(13-5-3-4-6-14(13)20(15)31-11)23-32(28,29)12-7-8-16(22)18(9-12)24(26)27/h3-10,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFUSCOPXOLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
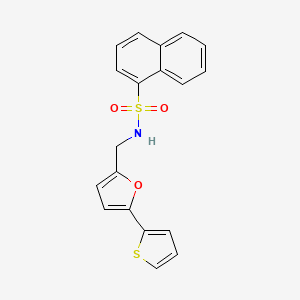
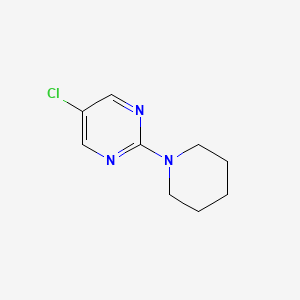
![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)
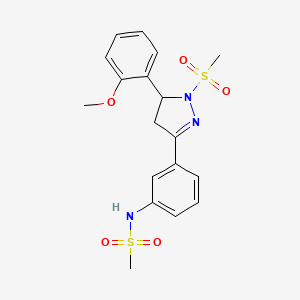
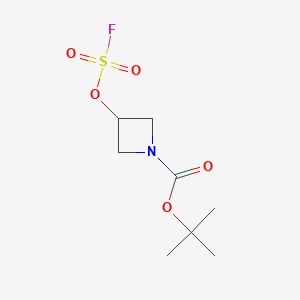
![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![N-(3-chloro-4-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2930461.png)
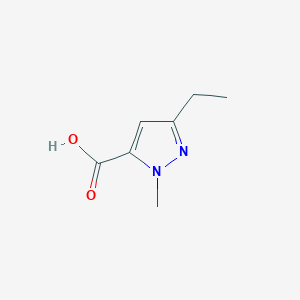
![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)
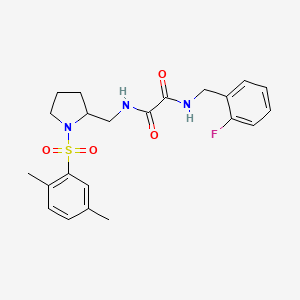
![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)
![2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide](/img/structure/B2930471.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)
